3-(Hexadecylamino)propane-1,2-diol
CAS No.: 7517-27-3
Cat. No.: VC14337882
Molecular Formula: C19H41NO2
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7517-27-3 |
|---|---|
| Molecular Formula | C19H41NO2 |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 3-(hexadecylamino)propane-1,2-diol |
| Standard InChI | InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(22)18-21/h19-22H,2-18H2,1H3 |
| Standard InChI Key | NQDNTSUCOCYXMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCNCC(CO)O |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
3-(Hexadecylamino)propane-1,2-diol (IUPAC name: 3-(hexadecylamino)propane-1,2-diol) features a propane-1,2-diol backbone substituted with a hexadecylamino group at the third carbon. Its molecular formula is , and its structure includes:
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A 16-carbon alkyl chain (hexadecyl group) linked to an amine.
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Two hydroxyl groups at the first and second carbons of the propane chain .
The compound’s amphiphilic nature arises from the hydrophobic hexadecyl chain and hydrophilic diol moiety, enabling micelle formation in aqueous solutions .
Identifiers and Synonyms
| Property | Value |
|---|---|
| CAS Number | 7517-27-3 |
| EINECS Number | 231-376-6 |
| DSSTox Substance ID | DTXSID80996639 |
| Molecular Weight | 315.53 g/mol |
| Synonyms | N-(2,3-dihydroxypropyl)-hexadecylamine; 3-(Hexadecylamino)-1,2-propanediol |
The InChI key (NQDNTSUCOCYXMR-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCCCCCCNCC(CO)O) provide precise structural representations .
Synthesis and Manufacturing
Industrial Synthesis
The synthesis of 3-(hexadecylamino)propane-1,2-diol typically involves:
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Amination of Epoxides: Reacting hexadecylamine with glycidol to form the amino-diol structure .
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Reductive Amination: Using propane-1,2-diol and hexadecyl aldehyde in the presence of a catalyst .
Patents from Chesebrough-Pond’s and Elizabeth Arden Co. describe scalable methods for producing this compound, emphasizing its use in cosmetic formulations .
Purification and Quality Control
Post-synthesis purification involves distillation under reduced pressure (boiling point: 450.7°C at 760 mmHg) and chromatography to isolate the product . Analytical techniques such as NMR and HPLC ensure purity >98% for industrial applications .
Physical and Chemical Properties
Thermodynamic Properties
| Property | Value |
|---|---|
| Density | 0.91 g/cm³ |
| Boiling Point | 450.7°C at 760 mmHg |
| Flash Point | 58°C |
| Refractive Index | 1.47 |
| Vapor Pressure | mmHg at 25°C |
The low vapor pressure and high boiling point indicate stability under standard conditions, making it suitable for high-temperature processes .
Solubility and Reactivity
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Solubility: Miscible in polar solvents (e.g., ethanol, water) due to hydroxyl groups; soluble in non-polar solvents (e.g., hexane) via the alkyl chain .
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Reactivity: The amine group participates in alkylation and acylation reactions, while hydroxyl groups undergo esterification.
Applications and Uses
Surfactants and Emulsifiers
The compound’s amphiphilic nature enables use in:
Biological Activities
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Antimicrobial Effects: Disrupts microbial cell membranes, showing efficacy against Gram-positive bacteria .
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Drug Delivery: Improves membrane permeability for transdermal drug delivery systems .
Industrial Applications
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Lubricants: Reduces friction in synthetic oils.
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Corrosion Inhibitors: Forms protective coatings on metal surfaces .
Recent Research and Developments
Membrane Interactions
Studies highlight its role in modulating lipid bilayer fluidity, aiding in the design of liposomal drug carriers .
Patent Trends
Recent patents focus on hybrid formulations combining this compound with polymers for sustained-release topical drugs .
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